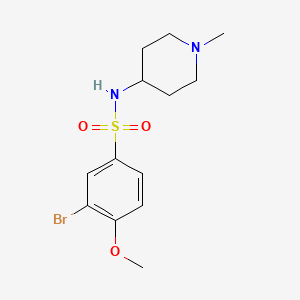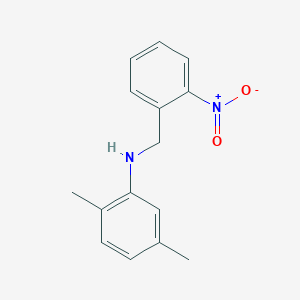
3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a range of pharmacological properties.
作用机制
The exact mechanism of action of 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide is not fully understood. However, it has been shown to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and modulation of ion channels. By blocking the sigma-1 receptor, 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide may modulate these processes, leading to its pharmacological effects.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been reported to exhibit anxiolytic effects in animal models of anxiety disorders.
实验室实验的优点和局限性
3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied for its pharmacological properties. Additionally, it exhibits a range of effects that make it a promising candidate for the treatment of various disorders. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
未来方向
There are several future directions for the study of 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide. One area of interest is the potential use of this compound in the treatment of depression. It has been reported to exhibit antidepressant effects in animal models, and further studies could investigate its potential use in humans. Additionally, there is interest in the use of 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease. It has been reported to exhibit neuroprotective effects, and further studies could investigate its potential use in the treatment of these disorders.
Conclusion:
In conclusion, 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. The exact mechanism of action is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. There are several future directions for the study of 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide, including its potential use in the treatment of depression and neurodegenerative disorders.
合成方法
The synthesis of 3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with piperidine in the presence of sulfuric acid to form the corresponding sulfonamide. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis method has been well-established and has been reported in several scientific publications.
科学研究应用
3-bromo-4-methoxy-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
属性
IUPAC Name |
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-16-7-5-10(6-8-16)15-20(17,18)11-3-4-13(19-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPQFAIUQCNXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)

![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)


![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)

